molecular formula C7H8N4O3 B14078818 (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile

(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile

Cat. No.: B14078818
M. Wt: 196.16 g/mol
InChI Key: WYVRCSKVBAKJPI-UHFFFAOYSA-N
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Description

(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.

    Methoxymethylation: The methoxymethyl group is introduced at the 3-position through a reaction with methoxymethyl chloride in the presence of a base.

    Acetonitrile Introduction: Finally, the acetonitrile group is introduced at the 4-position through a reaction with cyanogen bromide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Imidazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • (3-Methyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
  • (3-Ethoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
  • (3-Methoxymethyl-5-amino-3H-imidazol-4-yl)-acetonitrile

Comparison:

  • Uniqueness: (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is unique due to the presence of both the methoxymethyl and nitro groups, which confer specific chemical and biological properties.
  • Chemical Properties: The presence of the methoxymethyl group can influence the compound’s solubility and reactivity, while the nitro group can affect its redox properties.
  • Biological Activities: The combination of these functional groups may result in unique biological activities, making this compound a valuable target for further research.

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-[3-(methoxymethyl)-5-nitroimidazol-4-yl]acetonitrile

InChI

InChI=1S/C7H8N4O3/c1-14-5-10-4-9-7(11(12)13)6(10)2-3-8/h4H,2,5H2,1H3

InChI Key

WYVRCSKVBAKJPI-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC(=C1CC#N)[N+](=O)[O-]

Origin of Product

United States

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